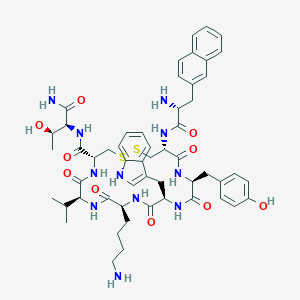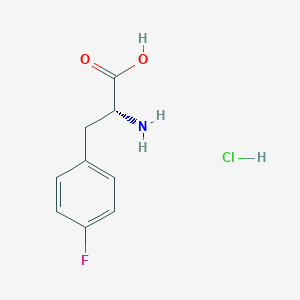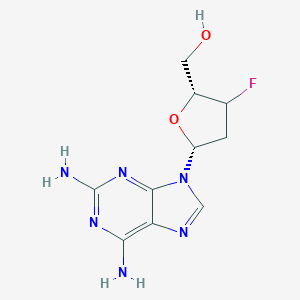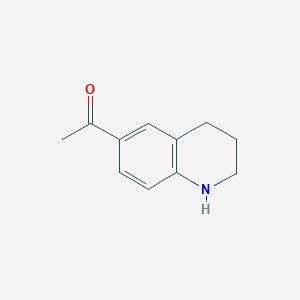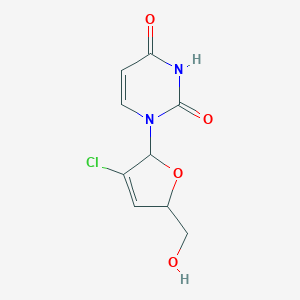
2'-Chloro-2',3'-didehydrodideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Chloro-2',3'-didehydrodideoxyuridine (CldU) is a synthetic nucleoside analog that has been widely used in scientific research. It is a modified form of thymidine, which is a building block of DNA. CldU has been used to study DNA replication, cell proliferation, and DNA damage repair.
Aplicaciones Científicas De Investigación
2'-Chloro-2',3'-didehydrodideoxyuridine has been used in a variety of scientific research applications. It has been used as a marker for DNA replication, as it is incorporated into newly synthesized DNA during the S phase of the cell cycle. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been used to study DNA damage repair, as it can be incorporated into DNA at sites of damage. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine has been used to study cell proliferation and differentiation.
Mecanismo De Acción
2'-Chloro-2',3'-didehydrodideoxyuridine acts as a nucleoside analog by mimicking the structure of thymidine. It is incorporated into DNA during replication and can cause DNA damage by interfering with normal base pairing. 2'-Chloro-2',3'-didehydrodideoxyuridine can also cause chain termination during DNA synthesis, leading to the inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to have both biochemical and physiological effects. It can cause DNA damage and inhibit cell proliferation, which can lead to apoptosis or cell death. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been shown to affect the expression of genes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments. It is a stable and reliable marker for DNA replication and can be easily detected using immunofluorescence staining. 2'-Chloro-2',3'-didehydrodideoxyuridine is also relatively non-toxic, allowing for long-term labeling experiments. However, 2'-Chloro-2',3'-didehydrodideoxyuridine has some limitations. It can be expensive and time-consuming to synthesize, and it requires specialized equipment and expertise. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in scientific research. One area of interest is the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in cancer research. 2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to inhibit cell proliferation, which could have potential therapeutic applications in cancer treatment. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used to study the effects of environmental toxins on DNA replication and repair. Finally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used in combination with other nucleoside analogs to study the dynamics of DNA replication and repair.
Conclusion
In conclusion, 2'-Chloro-2',3'-didehydrodideoxyuridine is a synthetic nucleoside analog that has been widely used in scientific research. It has been used to study DNA replication, cell proliferation, and DNA damage repair. 2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments, including its stability and reliability as a marker for DNA replication. However, it also has some limitations, including its cost and toxicity at high concentrations. Overall, 2'-Chloro-2',3'-didehydrodideoxyuridine has contributed significantly to our understanding of DNA replication and repair and has potential applications in cancer research and environmental toxicology.
Métodos De Síntesis
2'-Chloro-2',3'-didehydrodideoxyuridine is synthesized from 2'-deoxyuridine, which is a natural nucleoside found in DNA. The synthesis involves the chlorination of 2'-deoxyuridine to form 2'-chloro-2'-deoxyuridine, which is then treated with a strong base to remove the 3'-hydroxyl group. This results in the formation of 2'-Chloro-2',3'-didehydrodideoxyuridine. The synthesis of 2'-Chloro-2',3'-didehydrodideoxyuridine is a multi-step process that requires specialized equipment and expertise.
Propiedades
Número CAS |
115259-92-2 |
|---|---|
Nombre del producto |
2'-Chloro-2',3'-didehydrodideoxyuridine |
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15) |
Clave InChI |
KCWUVVOXZBHHIA-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
Sinónimos |
2'-chloro-2',3'-didehydrodideoxyuridine 2'-chloro-2',3'-dideoxyuridinene 2-CDDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



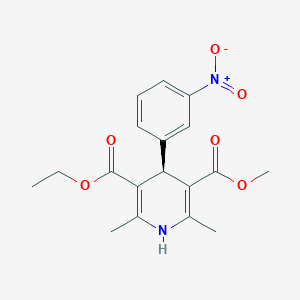
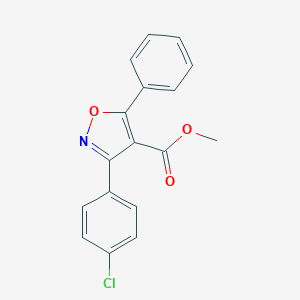
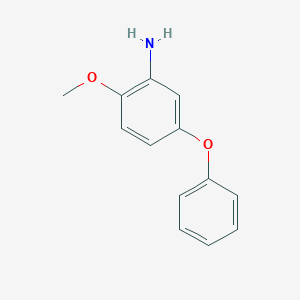
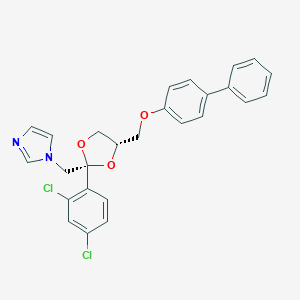
![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
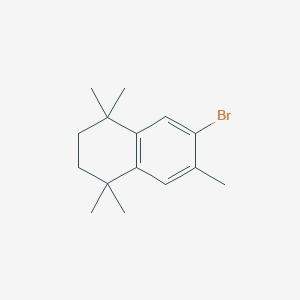
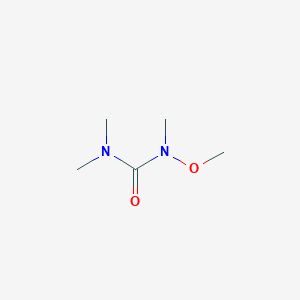
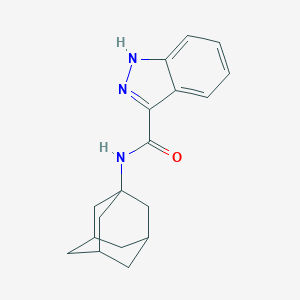

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
